![molecular formula C21H14Br2O2 B11685317 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan](/img/structure/B11685317.png)
2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the brominated phenyl groups to the furan ring. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromophenyl groups can be reduced to form phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of phenyl groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromophenyl groups may enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran: A simpler analog without bromine atoms.
2-(4-Chlorophenyl)furan: A similar compound with chlorine atoms instead of bromine.
2-(4-Methylphenyl)furan: A similar compound with methyl groups instead of bromine.
Uniqueness
2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan is unique due to the presence of multiple bromophenyl groups, which may confer distinct chemical and physical properties, such as increased reactivity or specific interactions with biological targets.
Properties
Molecular Formula |
C21H14Br2O2 |
|---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-[[5-(4-bromophenyl)furan-2-yl]methyl]furan |
InChI |
InChI=1S/C21H14Br2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2 |
InChI Key |
BZDBYSYTYRGQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11685248.png)
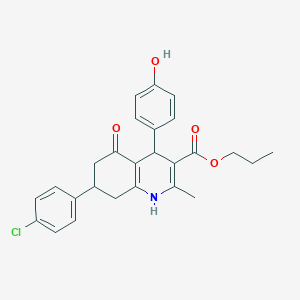
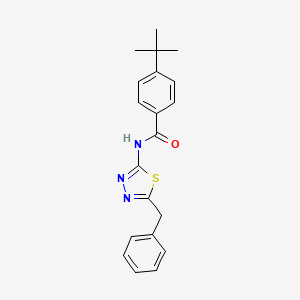
![dimethyl 2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11685279.png)
![2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide](/img/structure/B11685284.png)
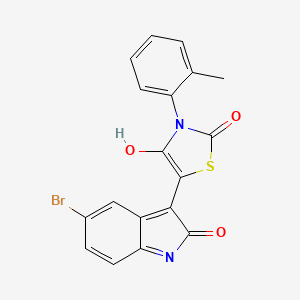
methanone](/img/structure/B11685290.png)
![3-chloro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B11685295.png)
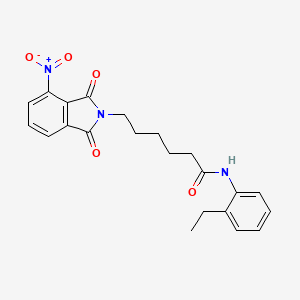
![N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11685307.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11685311.png)
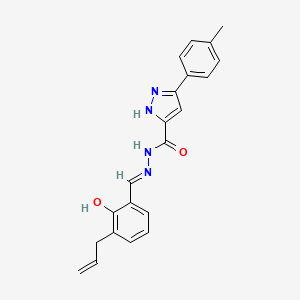
![N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11685322.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11685328.png)
